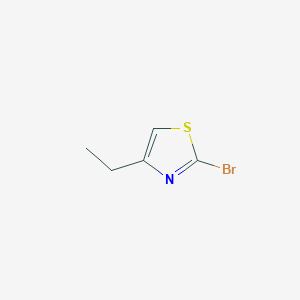

2-Brom-4-Ethylthiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-ethylthiazole is a useful research compound. Its molecular formula is C5H6BrNS and its molecular weight is 192.08 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-4-ethylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-ethylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

2-Brom-4-Ethylthiazol: ist ein wertvolles Zwischenprodukt bei der Synthese von bioaktiven Molekülen. Es wird verwendet, um Verbindungen zu erzeugen, die eine breite Palette biologischer Aktivitäten aufweisen, wie z. B. antibakterielle, antimykotische und antivirale Eigenschaften . Forscher verwenden diese Verbindung, um neue Medikamente mit potenziellen therapeutischen Anwendungen zu entwickeln.

Entwicklung von antimikrobiellen Mitteln

Der Thiazolring, ein Bestandteil von This compound, ist bekannt für seine antimikrobiellen Eigenschaften. Diese Verbindung kann zur Synthese neuer antimikrobieller Mittel verwendet werden, die auf resistente Bakterienstämme und andere Krankheitserreger abzielen .

Krebsforschung

Thiazolderivate, einschließlich This compound, werden auf ihre Antikrebseigenschaften untersucht. Sie werden verwendet, um Verbindungen zu erzeugen, die möglicherweise das Wachstum von Krebszellen hemmen und in Chemotherapiebehandlungen eingesetzt werden können .

Materialwissenschaft

In der Materialwissenschaft dient This compound als Baustein für die Herstellung organischer Verbindungen, die in verschiedenen Anwendungen verwendet werden können, einschließlich der Entwicklung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften .

Chemische Synthese

Diese Verbindung wird auch in der chemischen Synthese als Reagenz oder Katalysator verwendet, um bestimmte Reaktionen zu fördern, was zur Herstellung einer Vielzahl chemischer Produkte führt .

Arzneimittelentwicklung und -forschung

This compound: spielt eine Rolle bei der Arzneimittelentwicklung und -forschung. Seine Einarbeitung in Arzneimittelmoleküle kann die Wirksamkeit verbessern oder die pharmakokinetischen Eigenschaften der Medikamente verändern .

Neurologische Studien

Thiazolderivate werden in neurologischen Studien verwendet, um die Funktionsweise des Nervensystems zu verstehen und Medikamente zu entwickeln, die neurologische Erkrankungen behandeln können .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie kann This compound zur Synthese von Verbindungen verwendet werden, die als Pestizide oder Herbizide wirken und zum Schutz von Nutzpflanzen und zur Verbesserung des Ertrags beitragen .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-bromo-4-ethylthiazole, are known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place . These reactions could potentially lead to changes in the physiological systems it interacts with .

Biochemical Pathways

Molecules containing a thiazole ring, such as 2-bromo-4-ethylthiazole, can behave unpredictably when entering physiological systems, potentially activating or stopping certain biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antitumor and cytotoxic activity .

Biochemische Analyse

Biochemical Properties

2-Bromo-4-ethylthiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of 2-Bromo-4-ethylthiazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-4-ethylthiazole can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-4-ethylthiazole exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 2-Bromo-4-ethylthiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-ethylthiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-ethylthiazole can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2-Bromo-4-ethylthiazole in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-ethylthiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, 2-Bromo-4-ethylthiazole can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .

Metabolic Pathways

2-Bromo-4-ethylthiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-4-ethylthiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. The distribution of 2-Bromo-4-ethylthiazole is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

2-Bromo-4-ethylthiazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with specific biomolecules and the execution of its biological functions .

Eigenschaften

IUPAC Name |

2-bromo-4-ethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWKKYUKBQHMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89322-56-5 |

Source

|

| Record name | 2-bromo-4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)